![molecular formula C13H14N2O3S B2908588 N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)furan-2-carboxamide CAS No. 896294-47-6](/img/structure/B2908588.png)
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)furan-2-carboxamide
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Description
“N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)furan-2-carboxamide” is a complex organic compound that contains a thiophene and a furan ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Both thiophene and furan derivatives are important in the field of medicinal chemistry .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and oxidation . Furan derivatives can participate in Diels-Alder reactions . The specific reactivity of this compound would depend on the positions and effects of the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of this specific compound are not available in the sources I found.Future Directions
properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-8(2)19-13(10(7)12(17)14-3)15-11(16)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGGUNJHHTYXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330570 |
Source
|
Record name | N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
896294-47-6 |
Source
|
Record name | N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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